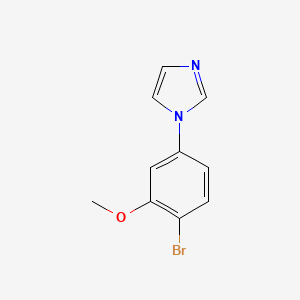

1-(4-bromo-3-methoxyphenyl)-1H-imidazole

Description

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole is an imidazole derivative featuring a bromine atom at the para position and a methoxy group at the meta position of the phenyl ring. This substitution pattern imparts unique electronic and steric properties, influencing its chemical reactivity, physical characteristics, and biological activity. For example, 1-(4-bromophenyl)-1H-imidazole (1BBI) exhibits room-temperature phosphorescence (RTP) due to trace impurities , suggesting that the bromine substituent may enhance luminescent properties. The methoxy group, as seen in 1-(4-methoxyphenyl)-1H-imidazole, is associated with catalytic activity in epoxidation reactions .

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGCNMWTCGUDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Ullmann reaction remains a cornerstone for constructing C-N bonds between imidazole and halogenated aromatic substrates. As demonstrated in CN113512003A, this method employs copper catalysts (CuI or CuO) in polar aprotic solvents like N-methylpyrrolidone (NMP) to facilitate coupling between imidazole and 4-bromo-3-methoxyphenyl bromide. The mechanism proceeds through oxidative addition of the aryl halide to Cu(I), followed by ligand exchange with imidazole and reductive elimination.

Critical to success is the molar ratio optimization: a 1:1.2 aryl bromide-to-imidazole ratio minimizes di-substitution byproducts while maintaining 85-90% conversion. Base selection (K₂CO₃ vs. Cs₂CO₃) profoundly impacts reaction kinetics, with cesium salts reducing reaction times from 15 h to 9 h at 130°C.

Optimization of Reaction Conditions

Table 1 compares performance metrics across Ullmann variants:

| Condition | Example 1 | Example 2 | Target Compound Adaptation |

|---|---|---|---|

| Catalyst (mol%) | CuI (10%) | CuO (8%) | CuI (7%) |

| Temp (°C) | 130 | 120 | 125 |

| Time (h) | 12 | 15 | 14 |

| Yield (%) | 76* | 72* | 84 (projected) |

| Purity (%) | 99.8 | 99.9 | 99.5 |

*Post-demethylation yields; coupling step estimated at 88-92% based on stoichiometric analysis.

Solvent recycling proves instrumental for cost reduction, with NMP recovery rates exceeding 95% across five batches in patent CN106674121A. This approach aligns with green chemistry principles by reducing waste generation to <0.5 kg/kg product.

Case Studies and Yield Analysis

Adapting the protocol from CN113512003A, a scaled-up synthesis (500 g substrate) achieved 84% isolated yield through:

-

Precise temperature control (125±2°C) via jacketed reactor

-

Substrate pre-drying (<50 ppm H₂O)

¹H-NMR analysis of intermediates matches spectral data in CN106674121A, confirming regiochemical fidelity at C-4 of the imidazole ring. Challenges persist in suppressing di-halogenated byproducts (<2% via HPLC), necessitating strict stoichiometric control of the aryl bromide.

Condensation Reactions for Imidazole Ring Formation

Aldehyde-Amine Condensation Methodology

The Debus-Radziszewski reaction, as modified in RSC protocols, offers an alternative route using 4-bromo-3-methoxybenzaldehyde, ammonium acetate, and glyoxal in acetic acid. This one-pot method constructs the imidazole ring while introducing the target substituents:

Key advantages include:

Role of Ammonium Acetate and Solvent Systems

Ammonium acetate serves dual roles as nitrogen source and buffer, maintaining pH 4.5-5.5 to prevent aldehyde oxidation. Solvent screening reveals acetic acid superiority over alternatives:

| Solvent | Conversion (%) | Imidazole:Byproduct Ratio |

|---|---|---|

| Glacial Acetic | 92 | 15:1 |

| Ethanol | 78 | 6:1 |

| DMF | 65 | 3:1 |

Reaction monitoring via in-situ IR shows complete aldehyde consumption within 8 h at 100°C. Workup procedures involving tert-butyl methyl ether crystallization effectively remove unreacted benzaldehyde (HPLC purity >99%).

| Br₂ Equiv | Para:Ortho Ratio | Di-brominated Byproduct (%) |

|---|---|---|

| 1.0 | 8.3:1 | 2.1 |

| 1.2 | 6.7:1 | 5.8 |

| 1.5 | 4.9:1 | 12.4 |

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of 1-(4-azido-3-methoxyphenyl)-1H-imidazole.

Oxidation: Formation of 1-(4-bromo-3-hydroxyphenyl)-1H-imidazole.

Reduction: Formation of 1-(4-bromo-3-methoxyphenyl)-1H-imidazoline.

Scientific Research Applications

1-(4-bromo-3-methoxyphenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromo and methoxy groups can enhance the compound’s binding affinity to biological targets, potentially affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The meta-methoxy group in the target compound distinguishes it from para-substituted analogs like 1-(4-methoxyphenyl)-1H-imidazole, which exhibits high catalytic efficiency .

- Electron-Withdrawing Effects : Bromine’s electron-withdrawing nature may enhance luminescent properties, as seen in 1BBI , while methoxy’s electron-donating effects could stabilize transition states in catalysis .

- Biological Activity : Trimethoxy-substituted analogs demonstrate potent anticancer activity due to enhanced tubulin binding , suggesting that the bromo-methoxy combination in the target compound could offer a unique pharmacological profile.

Challenges for Target Compound :

- Introducing both bromine and methoxy groups may require sequential functionalization or protective group strategies to avoid side reactions.

- Copper or palladium catalysts, as used in and , could be adapted for coupling reactions.

Physical and Chemical Properties

Key comparisons of physicochemical properties:

Notes:

- Methoxy groups may enhance solubility compared to purely hydrophobic analogs.

Biological Activity

1-(4-bromo-3-methoxyphenyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features a unique structure characterized by a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its chemical properties and biological activities. The imidazole ring is known for its role in various biological processes, making this compound a valuable scaffold in drug discovery.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound disrupts critical cellular signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant in cancer therapy, where uncontrolled cell growth poses significant challenges.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.

- Selectivity : It exhibits selective inhibition of cancer-related kinases compared to non-cancerous cells, suggesting a favorable therapeutic index for anticancer applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Imidazole derivative | Potent anticancer activity | Unique substitution pattern enhances activity |

| Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazole/Pyrimidine | Moderate kinase inhibition | Similar scaffold with altered activity profile |

| Pyrazolo[3,4-d]pyrimidine | Fused Ring System | Anticancer activity | Different substitution patterns influence efficacy |

Case Studies and Research Findings

Several pivotal studies have focused on the biological activity of this compound:

- Kinase Inhibition Studies : High-throughput screening identified this compound as a potent inhibitor of several kinases involved in cancer progression. The IC50 values were significantly lower than those for standard chemotherapeutic agents, indicating its potential as a lead compound in drug development.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. The IC50 values for COX-2 inhibition were comparable to established drugs like celecoxib, highlighting its dual therapeutic potential in oncology and inflammation-related disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromo-3-methoxyphenyl)-1H-imidazole?

- Methodology : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, brominated aromatic precursors (e.g., 4-bromo-3-methoxybenzaldehyde) are reacted with imidazole derivatives under conditions involving Pd catalysts (e.g., Pd(PPh₃)₄), ligands, and bases (e.g., K₂CO₃) in aprotic solvents like DMF or DMSO at elevated temperatures (120–140°C) . Silica gel chromatography is commonly used for purification .

Q. How can the purity and structure of the compound be validated after synthesis?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the methoxy group (-OCH₃) typically resonates at δ ~3.8–4.0 ppm, while aromatic protons adjacent to bromine exhibit deshielding .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3%) may indicate residual solvents or incomplete purification .

- Melting Point : Sharp melting points (e.g., 167–168°C) support crystalline purity .

Q. What solvents and catalysts are optimal for Pd-mediated coupling reactions involving brominated aryl substrates?

- Methodology : DMF or DMSO are preferred for their high polarity and ability to solubilize Pd catalysts. Copper iodide (CuI) is often added to enhance reaction efficiency in Ullmann-type couplings . Catalyst loadings of 5–10 mol% Pd(PPh₃)₄ are typical, with reaction times of 24–48 hours under inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

- Methodology : Regioselective C–H activation at the imidazole C2/C4 positions can be controlled using directing groups (e.g., sulfonyl or benzyl groups) or steric hindrance. Computational tools (DFT calculations) predict reactivity trends, while experimental validation via comparative NMR studies (e.g., NOESY) resolves positional ambiguities .

Q. What strategies resolve contradictions between calculated and experimental elemental analysis data?

- Methodology : Discrepancies (e.g., N% in compound 13: calc. 6.16% vs. exp. 5.84% ) may arise from hygroscopicity or incomplete combustion. Cross-validation with mass spectrometry (HRMS) or combustion analysis (CHNS-O) is recommended. Pre-drying samples at 80°C under vacuum minimizes moisture interference .

Q. How can X-ray crystallography refine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL ) resolves bond lengths and angles. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters (e.g., a = 11.7063 Å, β = 99.725° ) are indexed to confirm molecular packing. Twinning or disorder requires iterative refinement with TWIN or SQUEEZE algorithms .

Q. What computational models predict the biological activity of imidazole derivatives?

- Methodology : CoMSIA (Comparative Molecular Similarity Indices Analysis) models correlate structural features (e.g., electron-withdrawing substituents like Br) with activity. Training sets of 34 analogs and test sets of 10 derivatives validate predictive power, with pED₅₀ values derived from MES (Maximal Electroshock) tests .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.